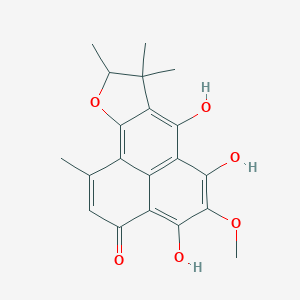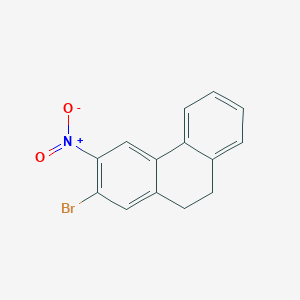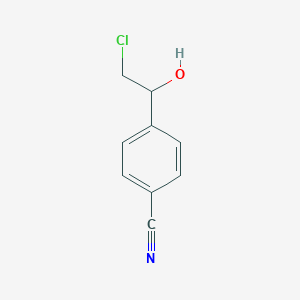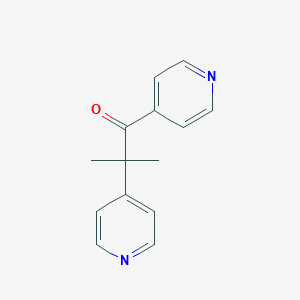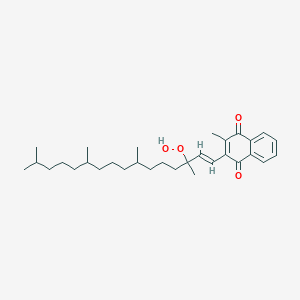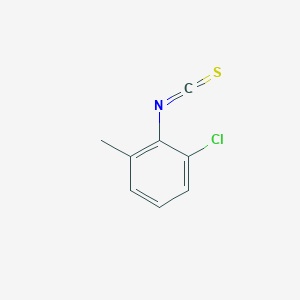![molecular formula C89H134N26O21S B102675 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid CAS No. 18806-03-6](/img/structure/B102675.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adrenocorticotropic hormone amide (1-16) is a peptide fragment derived from the larger adrenocorticotropic hormone. This compound is composed of the first sixteen amino acids of the adrenocorticotropic hormone sequence, ending with an amide group. Adrenocorticotropic hormone amide (1-16) plays a significant role in various physiological processes, particularly in the regulation of the adrenal cortex and the production of corticosteroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adrenocorticotropic hormone amide (1-16) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of adrenocorticotropic hormone amide (1-16) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative high-performance liquid chromatography, ensures the production of high-purity peptides suitable for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions
Adrenocorticotropic hormone amide (1-16) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Amino acid analogs are incorporated during peptide synthesis using standard coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with modified amino acid residues.
Applications De Recherche Scientifique
Adrenocorticotropic hormone amide (1-16) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the regulation of the hypothalamic-pituitary-adrenal axis and its effects on adrenal cortex function.
Medicine: Explored for its potential therapeutic applications in conditions related to adrenal insufficiency and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mécanisme D'action
Adrenocorticotropic hormone amide (1-16) exerts its effects by binding to the melanocortin 2 receptor on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate activates protein kinase A, which in turn stimulates the production and release of corticosteroids from the adrenal cortex. These corticosteroids play a crucial role in the body’s response to stress and in the regulation of metabolism, immune function, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adrenocorticotropic hormone (1-39): The full-length adrenocorticotropic hormone peptide, which includes the adrenocorticotropic hormone amide (1-16) sequence.
Alpha-melanocyte-stimulating hormone: A peptide derived from the same precursor as adrenocorticotropic hormone, with similar receptor binding properties.
Beta-melanocyte-stimulating hormone: Another peptide derived from the pro-opiomelanocortin precursor, with distinct physiological functions.
Uniqueness
Adrenocorticotropic hormone amide (1-16) is unique in its specific sequence and amide modification, which confer distinct biological activities compared to other adrenocorticotropic hormone fragments. Its ability to selectively activate the melanocortin 2 receptor and stimulate corticosteroid production makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
18806-03-6 |
|---|---|
Formule moléculaire |
C89H134N26O21S |
Poids moléculaire |
1936.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H134N26O21S/c1-50(2)74(87(135)101-46-71(119)103-60(22-10-13-34-91)78(126)105-59(75(94)123)21-9-12-33-90)114-86(134)70-25-16-37-115(70)88(136)64(23-11-14-35-92)104-72(120)45-100-77(125)67(41-53-43-99-58-20-8-7-19-56(53)58)111-79(127)61(24-15-36-98-89(95)96)106-82(130)66(39-51-17-5-4-6-18-51)110-84(132)68(42-54-44-97-49-102-54)112-80(128)62(30-31-73(121)122)107-81(129)63(32-38-137-3)108-85(133)69(48-117)113-83(131)65(109-76(124)57(93)47-116)40-52-26-28-55(118)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,99,116-118H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H2,94,123)(H,97,102)(H,100,125)(H,101,135)(H,103,119)(H,104,120)(H,105,126)(H,106,130)(H,107,129)(H,108,133)(H,109,124)(H,110,132)(H,111,127)(H,112,128)(H,113,131)(H,114,134)(H,121,122)(H4,95,96,98)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
Clé InChI |
RPOBENGDFDVERW-OWTLXNSISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
| 18806-03-6 | |
Séquence |
SYSMEHFRWGKPVGKK |
Synonymes |
ACTH (1-16)-NH2 ACTH amide (1-16) ACTH amide(1-16) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



